Cas no 1111147-08-0 (6-fluoro-4-(2-methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline)
6-fluoro-4-(2-methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline Chemical and Physical Properties
Names and Identifiers
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- [6-fluoro-4-(2-methylphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone
- 6-fluoro-4-(2-methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline
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- Inchi: 1S/C22H21FN2O3S/c1-15-7-3-4-8-20(15)29(27,28)21-17-13-16(23)9-10-19(17)24-14-18(21)22(26)25-11-5-2-6-12-25/h3-4,7-10,13-14H,2,5-6,11-12H2,1H3
- InChI Key: TVVNVLHGPKMDNH-UHFFFAOYSA-N
- SMILES: C(C1=C(S(C2=CC=CC=C2C)(=O)=O)C2C(N=C1)=CC=C(F)C=2)(N1CCCCC1)=O
6-fluoro-4-(2-methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3411-7831-2μmol |
6-fluoro-4-(2-methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline |
1111147-08-0 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F3411-7831-5μmol |
6-fluoro-4-(2-methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline |
1111147-08-0 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F3411-7831-10μmol |
6-fluoro-4-(2-methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline |
1111147-08-0 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F3411-7831-20μmol |
6-fluoro-4-(2-methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline |
1111147-08-0 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F3411-7831-1mg |
6-fluoro-4-(2-methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline |
1111147-08-0 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F3411-7831-2mg |
6-fluoro-4-(2-methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline |
1111147-08-0 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F3411-7831-3mg |
6-fluoro-4-(2-methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline |
1111147-08-0 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F3411-7831-4mg |
6-fluoro-4-(2-methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline |
1111147-08-0 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F3411-7831-5mg |
6-fluoro-4-(2-methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline |
1111147-08-0 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F3411-7831-10mg |
6-fluoro-4-(2-methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline |
1111147-08-0 | 10mg |
$79.0 | 2023-09-10 |
6-fluoro-4-(2-methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 6-fluoro-4-(2-methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline
Comprehensive Overview of 6-fluoro-4-(2-methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline (CAS No. 1111147-08-0)
The compound 6-fluoro-4-(2-methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline (CAS No. 1111147-08-0) is a highly specialized quinoline derivative with significant potential in pharmaceutical and biochemical research. Its unique structural features, including a fluoro substituent, a 2-methylbenzenesulfonyl group, and a piperidine-1-carbonyl moiety, make it a subject of interest for drug discovery and development. Researchers are increasingly exploring its applications in targeting specific enzymes or receptors, particularly in the context of kinase inhibition and GPCR modulation, which are hot topics in modern medicinal chemistry.
In recent years, the demand for fluoroquinoline derivatives has surged due to their versatility in drug design. The presence of the fluoro group in 6-fluoro-4-(2-methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline enhances its bioavailability and metabolic stability, addressing common challenges in pharmacokinetics. This aligns with the growing focus on ADME optimization (Absorption, Distribution, Metabolism, and Excretion) in drug development, a frequently searched topic among researchers and pharmaceutical professionals. Additionally, the sulfonyl group contributes to its potential as a protease inhibitor, a class of compounds widely investigated for therapeutic applications.
The synthesis of 6-fluoro-4-(2-methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline involves multi-step organic reactions, including Suzuki coupling, sulfonylation, and amide formation. These methodologies are well-documented in peer-reviewed literature, making this compound a valuable case study for synthetic chemists. Its CAS No. 1111147-08-0 serves as a critical identifier in chemical databases, facilitating efficient retrieval of related research data. Given the rising interest in AI-driven drug discovery, this compound's structural complexity and functional groups make it a suitable candidate for machine learning-based molecular modeling and virtual screening.
From a commercial perspective, 6-fluoro-4-(2-methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline is available through specialized chemical suppliers, often in milligram to gram quantities for research purposes. Its pricing and availability are influenced by factors such as purity grade (e.g., HPLC, >98%) and custom synthesis options. These aspects are frequently queried in search engines by procurement specialists and lab managers. Furthermore, the compound's stability under various storage conditions (e.g., -20°C, desiccated) is a practical consideration for end-users, reflecting the broader industry emphasis on compound handling best practices.
In conclusion, 6-fluoro-4-(2-methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline (CAS No. 1111147-08-0) represents a compelling example of modern heterocyclic chemistry with multifaceted applications. Its relevance to targeted therapy development and high-throughput screening ensures its continued prominence in scientific discourse. As research trends evolve toward precision medicine and fragment-based drug design, this compound's structural attributes position it as a valuable tool for advancing biomedical innovation.
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